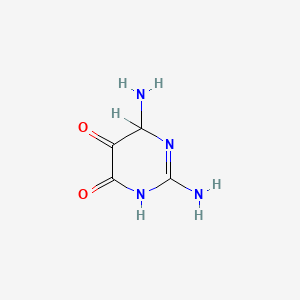

2,5-Diamino-4,5-diketopyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Diamino-4,5-diketopyrimidine is a synthetic organic compound belonging to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diamino-4,5-diketopyrimidine can be achieved through various methods. One common approach involves the reaction of guanidine with malonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Diamino-4,5-diketopyrimidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyrimidine derivatives, while reduction can produce different reduced forms of the compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 2,5-Diamino-4,5-diketopyrimidine span multiple disciplines:

Chemistry

- Building Block for Synthesis : It serves as a fundamental building block in synthesizing more complex organic molecules. Its versatility allows chemists to create various derivatives that can be tailored for specific applications .

Biology

- Antimicrobial and Antiviral Properties : Research indicates potential biological activities, including antimicrobial and antiviral effects. Studies have shown that derivatives of this compound can inhibit certain enzymes involved in DNA synthesis, impacting cell proliferation .

Medicine

- Pharmaceutical Applications : The compound is explored for therapeutic applications in treating viral infections. It acts as an intermediate in synthesizing antiviral nucleoside analogues that are clinically significant for treating conditions like herpes simplex virus infections .

Industrial Applications

In industry, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs) underscores its importance in drug development processes .

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against herpes simplex virus types 1 and 2. The mechanism involved inhibition of viral DNA polymerase activity .

- Toxicological Assessments : Research on the toxicity of related compounds indicated that while some derivatives exhibit beneficial biological activities, others may pose risks depending on their structural modifications. This highlights the need for careful evaluation during drug development .

Data Tables

Mecanismo De Acción

The mechanism of action of 2,5-Diamino-4,5-diketopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby affecting cell proliferation .

Comparación Con Compuestos Similares

2,5-Diamino-4,6-diketopyrimidine: This compound is structurally similar but has different chemical properties and applications.

2,4-Diaminobutyric acid: Another related compound with distinct biological activities.

β-Cyano-L-alanine: A compound with similar structural features but different toxicological properties.

Uniqueness: 2,5-Diamino-4,5-diketopyrimidine is unique due to its specific chemical structure and the range of reactions it can undergo.

Actividad Biológica

2,5-Diamino-4,5-diketopyrimidine (also known as DADK) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides an overview of its biological activity, including structure-activity relationships, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C4H6N4O2, and it features a pyrimidine ring with two amino groups at positions 2 and 5, and keto groups at positions 4 and 5. This unique structure is crucial for its biological activity.

Overview

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism primarily involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria and fungi.

Case Studies

-

Inhibition of Bacterial Growth :

- A study demonstrated that derivatives of DADK showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited a Ki value for Escherichia coli DHFR that was 13 times lower than the control trimethoprim, indicating high selectivity for the bacterial enzyme .

- The compound's effectiveness against anaerobic bacteria such as Bacteroides species was also noted, suggesting broad-spectrum activity .

- Antifungal Activity :

Structure-Activity Relationships (SAR)

The biological activity of DADK is heavily influenced by modifications to its structure. Research has shown that increasing alkyl chain lengths at specific positions on the pyrimidine ring can enhance potency. For example:

| Compound | Alkyl Chain Length | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | 1 Carbon | 0.017 | High |

| Compound B | 2 Carbons | 0.005 | Very High |

These modifications impact the compound's ability to bind to the active site of DHFR, increasing its efficacy against target organisms .

Research Findings

- Enzyme Inhibition Studies :

- Toxicity Assessments :

Propiedades

Número CAS |

32267-39-3 |

|---|---|

Fórmula molecular |

C4H6N4O2 |

Peso molecular |

142.12 g/mol |

Nombre IUPAC |

2,4-diamino-5-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H6N4O2/c5-2-1(9)3(10)8-4(6)7-2/h9H,(H5,5,6,7,8,10) |

Clave InChI |

ZMWZGZSARWJATP-UHFFFAOYSA-N |

SMILES |

C1(C(=O)C(=O)NC(=N1)N)N |

SMILES canónico |

C1(=C(N=C(NC1=O)N)N)O |

Sinónimos |

2,5-diamino-4,5-diketopyrimidine divicine divicine monohydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.